![molecular formula C17H11F3N6O3S B12200523 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12200523.png)
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a combination of furan, oxadiazole, triazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Furan-2-yl-1,3,4-oxadiazole Moiety: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions to form the corresponding oxadiazole ring.
Synthesis of the Triazole Derivative: The triazole ring can be synthesized by reacting 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol, followed by acidification with acetic acid.
Coupling Reactions: The final step involves coupling the oxadiazole and triazole derivatives with an appropriate acetamide derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and oxadiazole moieties.
Reduction: Reduction reactions can occur at the triazole and oxadiazole rings.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the triazole ring may yield dihydrotriazoles.
Scientific Research Applications
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its diverse functional groups.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and DNA. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole and furan moieties but lacks the triazole and acetamide groups.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: This compound contains the triazole and furan moieties but lacks the oxadiazole and acetamide groups.
Uniqueness
The uniqueness of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. This makes it a versatile compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C17H11F3N6O3S |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H11F3N6O3S/c18-17(19,20)10-3-4-12(26-9-21-8-22-26)11(6-10)23-14(27)7-30-16-25-24-15(29-16)13-2-1-5-28-13/h1-6,8-9H,7H2,(H,23,27) |
InChI Key |
RFIFKUUCTYHGKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4C=NC=N4 |
Origin of Product |
United States |
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